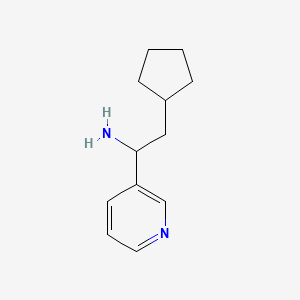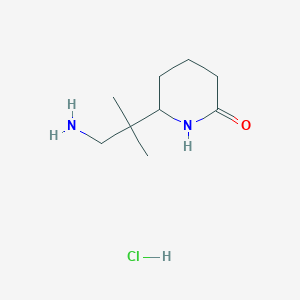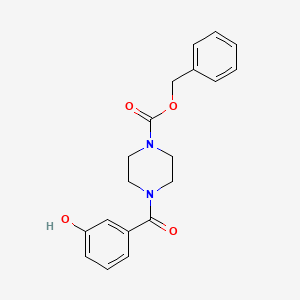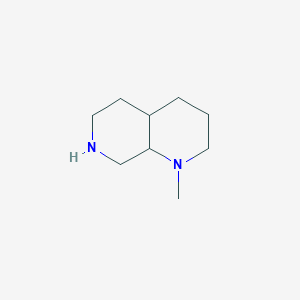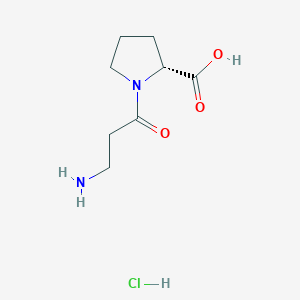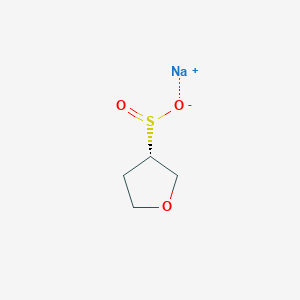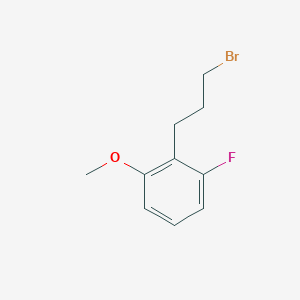![molecular formula C12H11BrN2OS B13503454 (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)
(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The molecular formula of this compound is C12H11BrN2OS .
Métodos De Preparación
The synthesis of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine, pyridine-3-carbaldehyde, and sulfur sources.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The process generally involves the formation of an imine intermediate by reacting 3-bromophenylamine with pyridine-3-carbaldehyde. This intermediate is then treated with a sulfur source to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions or alkyl groups, under appropriate conditions.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a subject of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: can be compared with other similar compounds, such as:
(3-Chlorophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
(3-Fluorophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
(3-Methylphenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: The methyl group can affect the compound’s hydrophobicity and overall reactivity.
These comparisons highlight the uniqueness of This compound
Propiedades
Fórmula molecular |
C12H11BrN2OS |
|---|---|
Peso molecular |
311.20 g/mol |
Nombre IUPAC |
(3-bromophenyl)-imino-oxo-(pyridin-3-ylmethyl)-λ6-sulfane |
InChI |
InChI=1S/C12H11BrN2OS/c13-11-4-1-5-12(7-11)17(14,16)9-10-3-2-6-15-8-10/h1-8,14H,9H2 |
Clave InChI |
NYTYKTSTIXWTJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=N)(=O)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
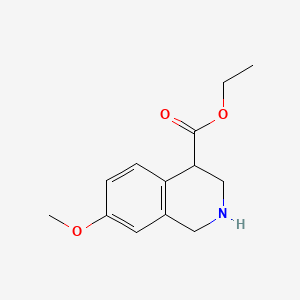
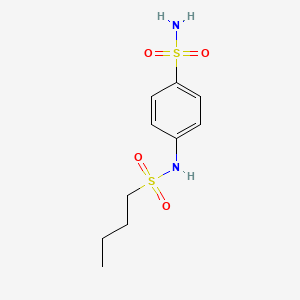
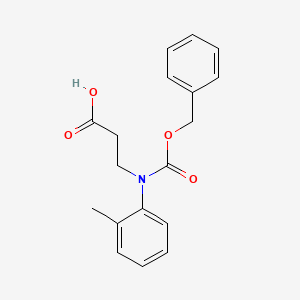
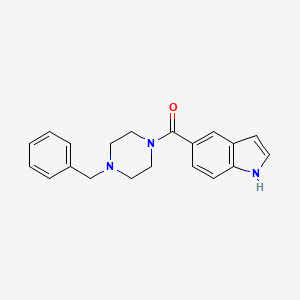
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
